

Application Notes and Protocols: Synthesis of Kinase Inhibitors for Cancer Treatment

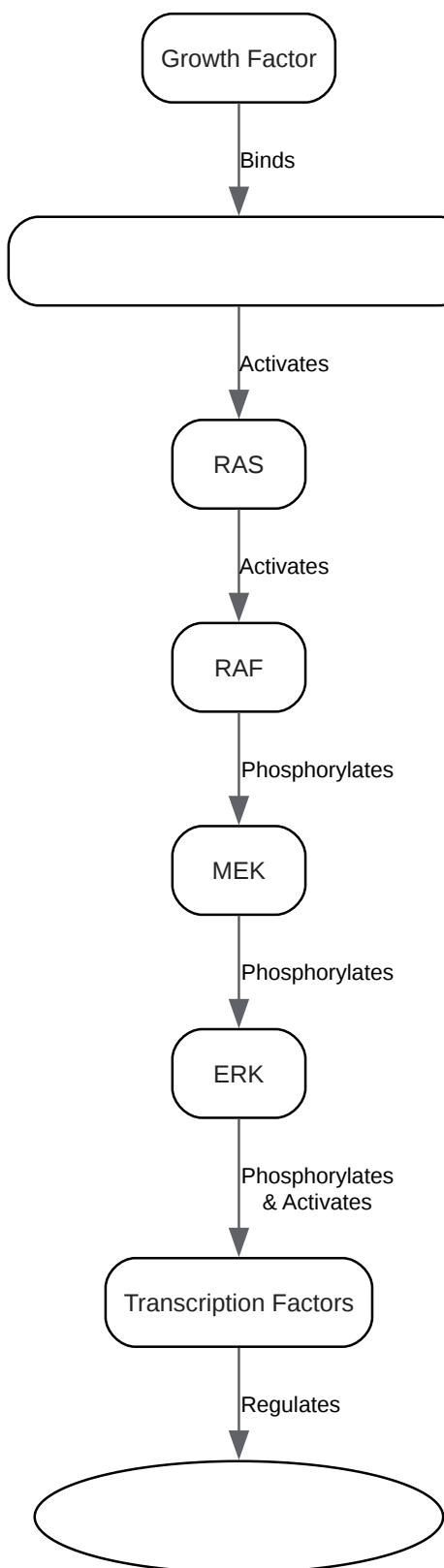
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B097652

[Get Quote](#)


Introduction: The Central Role of Kinases in Oncology and the Rationale for Inhibition

Protein kinases are fundamental regulators of cellular signaling, catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins.^[1] This process of phosphorylation acts as a molecular switch, modulating a vast array of cellular activities including growth, proliferation, differentiation, and apoptosis.^[2] In many forms of cancer, the dysregulation of kinase activity, often due to mutations or overexpression, leads to aberrant signaling cascades that drive tumor progression.^[1] Consequently, kinases have emerged as one of the most critical classes of drug targets in modern oncology.^{[3][4]} Small molecule kinase inhibitors, designed to block the kinase's catalytic activity, have revolutionized cancer therapy, moving beyond traditional cytotoxic chemotherapy towards more targeted, precision medicine.^[3]

This comprehensive guide provides an in-depth exploration of the synthesis and evaluation of kinase inhibitors for cancer treatment. We will delve into the medicinal chemistry strategies underpinning their design, provide detailed, field-proven protocols for their synthesis and biological evaluation, and discuss emerging modalities such as Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals seeking both a conceptual understanding and practical guidance in this dynamic field.

Visualizing the Kinase Signaling Cascade: The MAPK/ERK Pathway

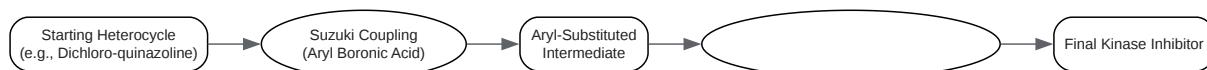
A prototypic example of a kinase-driven signaling pathway frequently dysregulated in cancer is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This cascade plays a crucial role in transmitting signals from cell surface receptors to the nucleus, influencing gene expression and cell fate.

[Click to download full resolution via product page](#)

Caption: The MAPK/ERK signaling pathway, a key regulator of cellular processes.

Synthetic Strategies for Kinase Inhibitors: Building the Pharmacophore

The majority of clinically approved kinase inhibitors are ATP-competitive, meaning they bind to the highly conserved ATP-binding pocket of the kinase.^[5] This necessitates the design of molecular scaffolds that can mimic the binding interactions of adenine while also exploiting unique features of the target kinase to achieve selectivity.^[6]


Common Scaffolds and Key Synthetic Reactions

Many successful kinase inhibitors are built upon heterocyclic scaffolds such as quinazolines, quinolines, pyrimidines, and indoles.^{[7][8]} The synthesis of these complex molecules relies on a robust toolbox of organic reactions. Two of the most powerful and widely used methods are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

- **Suzuki-Miyaura Cross-Coupling:** This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. It is invaluable for creating biaryl structures, which are common motifs in kinase inhibitors.^{[3][9]}
- **Buchwald-Hartwig Amination:** This is another palladium-catalyzed reaction that forms a carbon-nitrogen bond between an amine and an aryl halide. It is a cornerstone for synthesizing the anilino-quinazoline and related scaffolds found in many EGFR and VEGFR inhibitors.^{[10][11]}

General Synthetic Workflow

The synthesis of a kinase inhibitor often follows a modular approach where a core heterocyclic scaffold is functionalized through a series of cross-coupling and substitution reactions.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for kinase inhibitor synthesis.

Protocol 1: Synthesis of a 4-Anilinoquinazoline Intermediate via Buchwald-Hartwig Amination

This protocol describes a general method for the synthesis of a 4-anilino-6,7-dimethoxyquinazoline, a key intermediate for many EGFR inhibitors.[\[7\]](#)

Materials:

- 4-Chloro-6,7-dimethoxyquinazoline
- Substituted aniline (e.g., 3-ethynylaniline)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
- Sodium tert-butoxide (NaOtBu)
- Anhydrous toluene
- Argon or Nitrogen gas
- Standard glassware for inert atmosphere reactions

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq), the substituted aniline (1.1 eq), sodium tert-butoxide (1.4 eq), and BINAP (0.03 eq).
- Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
- Catalyst Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 eq) to the flask.
- Solvent Addition: Add anhydrous toluene via syringe to the reaction mixture.

- Reaction: Heat the mixture to reflux (approximately 110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
- Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 4-anilinoquinazoline intermediate.

Causality Behind Experimental Choices:

- The use of a palladium catalyst with a bulky phosphine ligand like BINAP is crucial for facilitating the reductive elimination step and preventing beta-hydride elimination, a common side reaction.[10]
- Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and generate the active aminostannane or related species for transmetalation.
- An inert atmosphere is essential to prevent the oxidation of the Pd(0) active catalyst.

Protocol 2: Synthesis of Gefitinib, an EGFR Inhibitor

This protocol outlines a convergent synthesis of Gefitinib, a widely used EGFR inhibitor for the treatment of non-small cell lung cancer.[12]

Materials:

- 4-Chloro-6,7-dimethoxyquinazoline
- 3-Chloro-4-fluoroaniline
- Isopropanol
- Hydrochloric acid (HCl)

Procedure:

- Reaction Setup: In a round-bottom flask, suspend 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol.
- Amine Addition: Add 3-chloro-4-fluoroaniline (1.05 eq) to the suspension.
- Reaction: Heat the mixture to reflux (approximately 82 °C) and stir. The reaction can be monitored by TLC. Typically, the reaction is complete within 2-4 hours.
- Product Isolation: Cool the reaction mixture to room temperature. The product, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, will precipitate out of solution.
- Final Salt Formation (Gefitinib): The free base is then treated with 4-(3-chloropropyl)morpholine in the presence of a base to yield the final product, Gefitinib.[\[12\]](#) For the purpose of this protocol, we focus on the key C-N bond formation. The crude product can be collected by filtration, washed with cold isopropanol, and dried under vacuum.

Evaluating Inhibitor Potency: In Vitro Kinase Assays

Once a kinase inhibitor has been synthesized, its biological activity must be determined. This is typically done using in vitro kinase assays that measure the inhibitor's ability to block the phosphorylation of a substrate.

Luminescence-Based Kinase Assay (ADP-Glo™)

The ADP-Glo™ kinase assay is a robust, high-throughput method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[\[13\]](#)[\[14\]](#)

Assay Principle:

The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[\[13\]](#)

Protocol 3: ADP-Glo™ Kinase Assay

Materials:

- Kinase of interest
- Kinase-specific substrate
- ATP
- Test inhibitor (e.g., Gefitinib)
- ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent
- White, opaque 384-well plates
- Luminometer

Procedure:

- Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
- Kinase Reaction:
 - In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (for control).
 - Add 2.5 µL of the kinase solution.
 - Incubate for 15 minutes at room temperature to allow for inhibitor binding.
 - Initiate the reaction by adding 5 µL of a mixture containing the substrate and ATP.
 - Incubate for 60 minutes at room temperature.
- ADP Detection:
 - Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.
 - Add 20 µL of Kinase Detection Reagent to each well.

- Incubate for 30-60 minutes at room temperature.
- Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is inversely proportional to the inhibitor's potency.

Data Analysis:

The half-maximal inhibitory concentration (IC_{50}) is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Fluorescence Polarization (FP) Based Kinase Assay

Fluorescence polarization is a homogeneous assay technique well-suited for high-throughput screening. It measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled molecule (a tracer) when it binds to a larger molecule like a kinase.[15] [16]

Assay Principle:

In a competitive FP assay, a fluorescently labeled tracer (often a known inhibitor) binds to the kinase, resulting in a high polarization signal due to the slow tumbling of the large complex. When an unlabeled test inhibitor is added, it displaces the tracer, which then tumbles rapidly in solution, leading to a decrease in the polarization signal.[15]

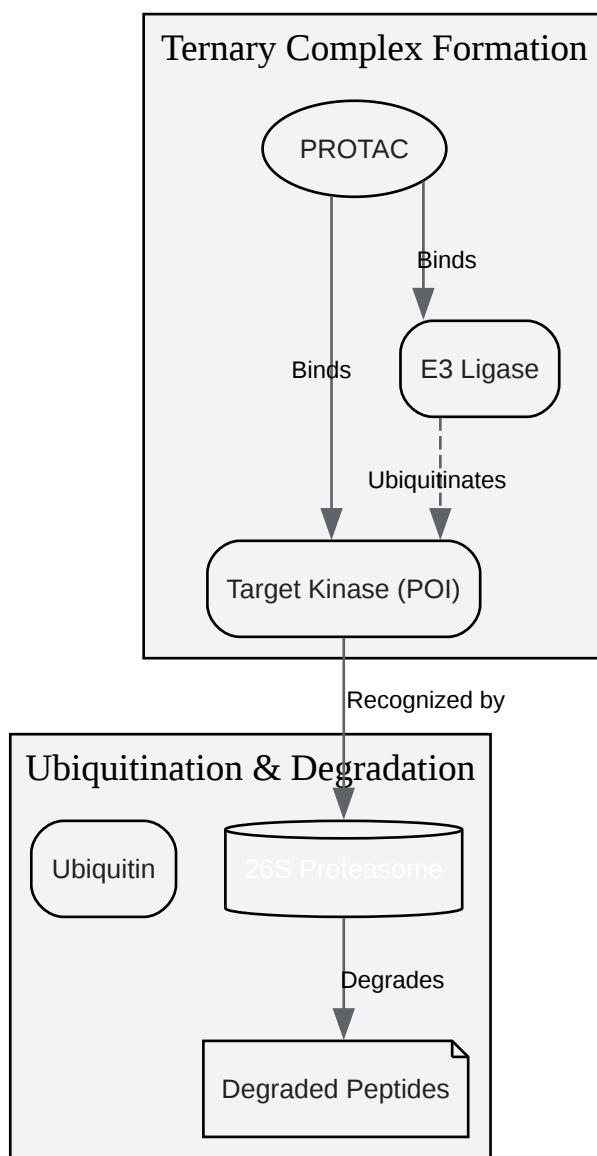
Quantitative Data Presentation: IC_{50} Values of Representative Kinase Inhibitors

The potency of a kinase inhibitor is typically reported as its IC_{50} value, the concentration of the inhibitor required to reduce the kinase activity by 50%. The following tables provide representative IC_{50} values for well-established EGFR and VEGFR inhibitors against various cancer cell lines.

Table 1: IC_{50} Values of EGFR Inhibitors[13][17][18][19]

Inhibitor	Cell Line	EGFR Mutation Status	IC ₅₀ (nM)
Gefitinib	PC-9	Exon 19 deletion	7
H3255	L858R	12	
H1975	L858R, T790M	>1000	
Erlotinib	PC-9	Exon 19 deletion	7
H3255	L858R	12	
H1975	L858R, T790M	>1000	
Osimertinib	PC-9	Exon 19 deletion	13
H1975	L858R, T790M	5	

Table 2: IC₅₀ Values of VEGFR Inhibitors[14][15][20][21]


Inhibitor	Kinase Target	IC ₅₀ (nM)
Sorafenib	VEGFR-2	3.12
Sunitinib	VEGFR-2	2.0
Axitinib	VEGFR-2	0.2
Pazopanib	VEGFR-2	30

Emerging Frontiers: PROTACs for Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in kinase-targeted therapy. Instead of merely inhibiting the kinase, PROTACs are designed to induce its degradation.[22] These heterobifunctional molecules consist of a ligand that binds to the target kinase, a linker, and a ligand that recruits an E3 ubiquitin ligase.[23] This brings the kinase into proximity with the cellular protein degradation machinery, leading to its ubiquitination and subsequent destruction by the proteasome.[22]

PROTAC Synthesis: The Crucial Role of the Linker

The linker is a critical component of a PROTAC, as its length, flexibility, and chemical composition significantly impact the formation and stability of the ternary complex (Kinase-PROTAC-E3 ligase) and, consequently, the degradation efficiency.[20][24] Common linker chemistries include polyethylene glycol (PEG) chains and alkyl chains, often installed using "click chemistry" for modular and efficient synthesis.[24][25]

[Click to download full resolution via product page](#)

Caption: PROTAC mechanism of action.

Protocol 4: General Protocol for PROTAC Synthesis via Click Chemistry

This protocol outlines a modular approach to synthesizing a PROTAC using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

Materials:

- Kinase inhibitor with an azide handle
- E3 ligase ligand with a terminal alkyne (or vice versa)
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- tert-Butanol/water solvent mixture

Procedure:

- Component Preparation: Synthesize or procure the kinase inhibitor functionalized with an azide group and the E3 ligase ligand functionalized with a terminal alkyne.
- Reaction Setup: In a reaction vial, dissolve the azido-kinase inhibitor (1.0 eq) and the alkyne-E3 ligase ligand (1.0 eq) in a 1:1 mixture of tert-butanol and water.
- Catalyst Addition: In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq) in water. Add this catalyst solution to the reaction mixture.
- Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by LC-MS.
- Work-up and Purification: Upon completion, dilute the reaction with water and extract with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. The crude PROTAC can be purified by preparative HPLC to yield the final product.

Conclusion and Future Perspectives

The synthesis of kinase inhibitors is a cornerstone of modern cancer drug discovery. The ability to rationally design and efficiently synthesize these molecules, guided by a deep understanding of their mechanism of action and structure-activity relationships, is paramount. The protocols and data presented in this guide offer a practical framework for researchers in this field.

Looking ahead, the development of more selective inhibitors, the targeting of kinase mutations that confer drug resistance, and the expansion of novel modalities like PROTACs will continue to drive progress in the fight against cancer.^{[4][26]} The iterative cycle of synthesis, biological evaluation, and structural biology will remain central to the discovery of the next generation of life-saving kinase-targeted therapies.

References

- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. *Explor Target Antitumor Ther.*, 1(5), 273–312. [\[Link\]](#)
- Roskoski, R. Jr. (2020).
- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? *Nature Reviews Drug Discovery*, 1(4), 309-315. [\[Link\]](#)
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457-2483. [\[Link\]](#)
- Parker, G. J., et al. (2000). Development of a fluorescence polarization assay for the characterization of inhibitors of protein tyrosine kinases. *Journal of Biomolecular Screening*, 5(2), 77-88. [\[Link\]](#)
- Rewcastle, G. W., et al. (1995). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-anilino-6,7-dialkoxyquinazolines. *Journal of Medicinal Chemistry*, 38(18), 3482-3487. [\[Link\]](#)
- An, S., & Chen, Z. (2021). Recent advances in the design, synthesis, and biological evaluation of PROTACs. *European Journal of Medicinal Chemistry*, 212, 113112. [\[Link\]](#)
- Kim, D., et al. (2018). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. *Oncotarget*, 9(1), 1127-1138. [\[Link\]](#)
- Li, X., et al. (2010). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. *Molecules*, 15(4), 2304-2310. [\[Link\]](#)
- Holopainen, T., et al. (2006). A Vascular Endothelial Growth Factor Receptor-2 Kinase Inhibitor Potentiates the Activity of the Conventional Chemotherapeutic Agents Paclitaxel and Doxorubicin in Tumor Xenograft Models. *Cancer Research*, 66(12), 6331-6338. [\[Link\]](#)

- Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. *Pharmacological Research*, 103, 26-48. [\[Link\]](#)
- Shaffer, P. L., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. *Journal of Biomolecular Screening*, 15(6), 636-646. [\[Link\]](#)
- ResearchGate. (n.d.). IC 50 (μ M) of the most active synthetic compounds for VEGFR2 inhibition. [\[Link\]](#)
- Chandregowda, V., et al. (2007). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. *Bioorganic & Medicinal Chemistry Letters*, 17(16), 4595-4599. [\[Link\]](#)
- ResearchGate. (n.d.). Synthesis route to access 4-anilinoquinoline (9). [\[Link\]](#)
- El-Sayed, M. A. A., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([3][9][24]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. *RSC Advances*, 11(35), 21543-21557. [\[Link\]](#)
- Singh, R. K., & Kumar, S. (2021). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. *International Journal of Biological Macromolecules*, 183, 1634-1647. [\[Link\]](#)
- Kleman-Leyer, K. M., et al. (2009). High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. *Assay and Drug Development Technologies*, 7(1), 56-66. [\[Link\]](#)
- ResearchGate. (n.d.). IC 50 Values for Compounds in the EGFR Enzyme Assays. [\[Link\]](#)
- Manning, G., et al. (2002). The protein kinase complement of the human genome. *Science*, 298(5600), 1912-1934. [\[Link\]](#)
- Gabizon, R., et al. (2022). Rapid identification and optimization of a brain-active PROTAC for GSK3. *bioRxiv*. [\[Link\]](#)
- Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. *Cell Chemical Biology*, 29(9), 1435-1448.e5. [\[Link\]](#)
- Reddy, T. J., et al. (2007). Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C–N/Suzuki Coupling as the Key Step. *The Journal of Organic Chemistry*, 72(19), 7273-7279. [\[Link\]](#)
- Wikipedia. (n.d.).
- Wang, Y., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. *Molecules*, 17(8), 9436-9452. [\[Link\]](#)
- Creative Biolabs. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. [\[Link\]](#)
- Zhang, J., et al. (2019). Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors.

Molecules, 24(21), 3948. [Link]

- Hafner, M., et al. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs.
- ResearchGate. (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. [Link]
- ResearchGate. (n.d.). Three general types of kinase inhibitor binding modes. [Link]
- Traxler, P., & Furet, P. (1999). How protein kinase inhibitors bind to the hinge region of the target protein. Trends in Pharmacological Sciences, 20(1), 18-26. [Link]
- Chemistry LibreTexts. (2023).
- Hayakawa, I. (2017). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Molecules, 22(1), 113. [Link]
- ResearchGate. (n.d.). The four steps involved in the capsule-based PROTAC synthesis. [Link]
- Ciulli, A. (2021). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. University of Dundee. [Link]
- Al-Khafaji, K., & Tasker, P. (2023). An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. Molecules, 28(13), 5104. [Link]
- Ciulli, A. (2020).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. OR | Free Full-Text | Utilization of kinase inhibitors as novel therapeutic drug targets: A review [techscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits [discoverx.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. altmeyers.org [altmeyers.org]
- 21. researchgate.net [researchgate.net]
- 22. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Miniaturization and validation of a high-throughput serine kinase assay using the AlphaScreen platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bocsci.com [bocsci.com]
- 26. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of Kinase Inhibitors for Cancer Treatment]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b097652#application-in-the-synthesis-of-kinase-inhibitors-for-cancer-treatment>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com